molecular formula C26H42N5NaO4S2 B12871491 Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt CAS No. 23455-89-2

Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt

Cat. No.: B12871491
CAS No.: 23455-89-2
M. Wt: 575.8 g/mol
InChI Key: CPOQUTNRVYYLIM-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt is a complex organic compound that belongs to the class of sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group attached to a triazole ring, which is further substituted with a heptadecyl chain. The monosodium salt form of this compound enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Attachment of the Heptadecyl Chain: The heptadecyl chain is introduced through a nucleophilic substitution reaction.

    Sulfonation: The benzenesulfonic acid group is introduced via sulfonation of benzene using concentrated sulfuric acid.

    Formation of the Monosodium Salt: The final step involves neutralizing the sulfonic acid with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The benzenesulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like chlorosulfonic acid and sulfur trioxide are employed.

Major Products

    Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction of the carbonyl group results in the formation of alcohols.

    Substitution: Substitution reactions can yield various sulfonamide and sulfonyl chloride derivatives.

Scientific Research Applications

Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the formulation of detergents and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It affects cellular pathways related to oxidative stress and apoptosis, leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler analog without the triazole and heptadecyl substitutions.

    p-Toluenesulfonic acid: Similar sulfonic acid group but with a methyl group instead of the triazole and heptadecyl chain.

    Sulfanilic acid: Contains a sulfonic acid group attached to an aniline ring.

Uniqueness

Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt is unique due to its complex structure, which combines the properties of sulfonic acids, triazoles, and long-chain hydrocarbons. This unique combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biological Activity

Benzenesulfonic acid derivatives, particularly those containing triazole moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt . We will explore its synthesis, biological evaluations, and potential applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzenesulfonic acid core and a triazole ring linked to a long-chain alkyl group (heptadecyl). Its molecular formula is C26H42N5NaO4S2C_{26}H_{42}N_5NaO_4S_2, with a molecular weight of 478.25 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the triazole ring through cycloaddition reactions.
  • Coupling reactions to attach the heptadecyl chain.
  • Sulfonation to introduce the benzenesulfonic acid functionality.

Cytotoxicity

Preliminary studies have indicated that derivatives of triazole compounds often exhibit varying degrees of cytotoxicity. For instance, research has shown that certain triazole-linked compounds can demonstrate weak cytotoxicity against various cell lines. In one study, triazole bisamino acids were evaluated for their cytotoxic effects against L929 mouse fibroblasts, showing cell viability ranges from 50% to 61% at certain concentrations . However, specific data on the cytotoxicity of the compound remains limited.

Antimicrobial Activity

Triazole derivatives are frequently investigated for their antimicrobial properties. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria. In related studies, unprotected triazole bisamino acids demonstrated no significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, indicating that structural modifications could be necessary to enhance efficacy .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Triazole Derivatives : A library of amino acid-based triazoles was synthesized and evaluated for biological activity. The results indicated that while some showed weak cytotoxicity, none exhibited antimicrobial properties at tested concentrations .
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural components in determining biological activity. The presence of long-chain alkyl groups often enhances membrane permeability, potentially increasing bioactivity .
  • Potential Applications : Given their unique properties, compounds like benzenesulfonic acid derivatives could be explored for applications in drug design, particularly as antibacterial agents or in cancer therapeutics.

Data Summary Table

PropertyValue/Description
Molecular FormulaC26H42N5NaO4S2C_{26}H_{42}N_5NaO_4S_2
Molecular Weight478.25 g/mol
Cytotoxicity (L929 Cells)50% - 61% viability at certain concentrations
Antimicrobial ActivityNo significant activity observed

Properties

CAS No.

23455-89-2

Molecular Formula

C26H42N5NaO4S2

Molecular Weight

575.8 g/mol

IUPAC Name

sodium;3-[(3-heptadecyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)carbamoylamino]benzenesulfonate

InChI

InChI=1S/C26H43N5O4S2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-24-28-29-26(36)31(24)30-25(32)27-22-18-17-19-23(21-22)37(33,34)35;/h17-19,21H,2-16,20H2,1H3,(H,29,36)(H2,27,30,32)(H,33,34,35);/q;+1/p-1

InChI Key

CPOQUTNRVYYLIM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NNC(=S)N1NC(=O)NC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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